molecular formula C6H6MgO7<br>C12H10Mg3O14 B1235733 Magnesium citrate CAS No. 3344-18-1

Magnesium citrate

Cat. No. B1235733
CAS RN: 3344-18-1
M. Wt: 451.12 g/mol
InChI Key: PLSARIKBYIPYPF-UHFFFAOYSA-H
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Patent
US06670494B1

Procedure details

9.4 grams (0.24 Mole) of magnesium oxide and 30 grams (0.16 Mole) of citric acid were placed into a beaker provided with a reflux condenser. 80 ml ethanol was added and the mixture was stirred and boiled at atmospheric pressure for 2 hours. The reaction mixture was cooled and thereafter filtered yielding 35 grams of magnesium citrate having the physical characteristic of a fine white powder.
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-2].[Mg+2:2].[C:3]([OH:15])(=[O:14])[CH2:4][C:5]([CH2:10][C:11]([OH:13])=[O:12])([C:7]([OH:9])=[O:8])[OH:6]>C(O)C>[C:3]([O-:15])(=[O:14])[CH2:4][C:5]([CH2:10][C:11]([O-:13])=[O:12])([C:7]([O-:9])=[O:8])[OH:6].[Mg+2:2].[C:3]([O-:15])(=[O:14])[CH2:4][C:5]([CH2:10][C:11]([O-:13])=[O:12])([C:7]([O-:9])=[O:8])[OH:6].[Mg+2:2].[Mg+2:2] |f:0.1,4.5.6.7.8|

Inputs

Step One
Name
Quantity
9.4 g
Type
reactant
Smiles
[O-2].[Mg+2]
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Mg+2].C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Mg+2].[Mg+2]
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06670494B1

Procedure details

9.4 grams (0.24 Mole) of magnesium oxide and 30 grams (0.16 Mole) of citric acid were placed into a beaker provided with a reflux condenser. 80 ml ethanol was added and the mixture was stirred and boiled at atmospheric pressure for 2 hours. The reaction mixture was cooled and thereafter filtered yielding 35 grams of magnesium citrate having the physical characteristic of a fine white powder.
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-2].[Mg+2:2].[C:3]([OH:15])(=[O:14])[CH2:4][C:5]([CH2:10][C:11]([OH:13])=[O:12])([C:7]([OH:9])=[O:8])[OH:6]>C(O)C>[C:3]([O-:15])(=[O:14])[CH2:4][C:5]([CH2:10][C:11]([O-:13])=[O:12])([C:7]([O-:9])=[O:8])[OH:6].[Mg+2:2].[C:3]([O-:15])(=[O:14])[CH2:4][C:5]([CH2:10][C:11]([O-:13])=[O:12])([C:7]([O-:9])=[O:8])[OH:6].[Mg+2:2].[Mg+2:2] |f:0.1,4.5.6.7.8|

Inputs

Step One
Name
Quantity
9.4 g
Type
reactant
Smiles
[O-2].[Mg+2]
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Mg+2].C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Mg+2].[Mg+2]
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.